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Compound of Interest

Compound Name: PG 116800

Cat. No.: B1679752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PG-116800 (also known as

PG-530742), a selective, orally active matrix metalloproteinase (MMP) inhibitor. PG-116800

belongs to the hydroxamic acid class of inhibitors and was primarily investigated for its potential

as a disease-modifying drug in osteoarthritis and for preventing ventricular remodeling after

myocardial infarction.[1][2] Despite promising preclinical data, its development was halted due

to a lack of clinical efficacy and the emergence of musculoskeletal toxicity.[2][3]

Chemical Structure and Properties
PG-116800 is a synthetic, small-molecule inhibitor designed for oral administration. Its

chemical identity and key physicochemical properties are summarized below.

IUPAC Name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-

ynoic acid

SMILES Notation:COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)

(=O)NC(CC#CCN3CCOCC3)C(=O)O

Synonyms: PG-530742, PGE 530742, PGE 7113313[4][5]

Table 1: Physicochemical and Identification Data for PG-
116800
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Property Value Source(s)

Molecular Formula C₂₄H₂₇N₃O₇S [5]

Molecular Weight 501.55 g/mol [5]

CAS Number 291533-11-4 [5]

Solubility DMSO: 50 mg/mL (99.69 mM) [5]

Storage (Powder) -20°C for 3 years [5]

Storage (In Solvent) -80°C for 1 year [5]

Mechanism of Action and In-Vitro Activity
PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-

dependent endopeptidases responsible for the degradation of extracellular matrix (ECM)

components like collagen and proteoglycans.[6] As a hydroxamic acid-based inhibitor, its

primary mechanism involves the chelation of the Zn²⁺ ion within the catalytic domain of the

MMPs, thereby blocking their enzymatic activity.[6]

The inhibitor was specifically designed to have high affinity for MMPs implicated in cartilage

degradation (MMP-2, -3, -8, -9, -13, and -14) while having substantially lower affinity for MMP-1

(collagenase-1) and MMP-7.[4] This selectivity profile was intended to reduce the risk of

musculoskeletal syndrome (arthralgia, joint stiffness), a side effect associated with less

selective MMP inhibitors.[4]

Table 2: Inhibitory Selectivity Profile of PG-116800
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Target MMPs Affinity Level Rationale Source(s)

MMP-2, -3, -8, -9, -13,

-14
High

Therapeutic targets

implicated in cartilage

degradation and

tissue remodeling.

[4][7]

MMP-1, -7 Low

Inhibition thought to

be implicated in the

pathogenesis of

musculoskeletal

toxicity.

[4]

Note: Specific IC₅₀ or Kᵢ values for PG-116800 against individual MMPs are not readily

available in the reviewed public domain literature. The selectivity is consistently described

qualitatively.

Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for PG-116800. By inhibiting MMPs, the

inhibitor prevents the proteolytic degradation of key extracellular matrix components, which is a

central pathological process in conditions like osteoarthritis.
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Mechanism of Action of PG-116800

Experimental Protocols
In-Vitro MMP Inhibition Assay (Fluorogenic Substrate
Method)
This protocol describes a general, widely used method for determining the inhibitory potency

(IC₅₀) of a compound against a specific MMP.

Enzyme Activation: Recombinant human pro-MMP zymogens are activated prior to the

assay. Activation is typically achieved by incubation with p-aminophenylmercuric acetate

(APMA) (e.g., 1-2 mM) for a specified time (e.g., 1-24 hours at 37°C, depending on the

MMP) followed by inactivation of APMA.

Reagents and Buffers:

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl₂

(e.g., 10 mM), and a surfactant like Brij-35 (e.g., 0.05%).

Fluorogenic Substrate: A specific quenched fluorescent peptide substrate for the MMP of

interest (e.g., a FRET peptide). The substrate is diluted in assay buffer to a working

concentration (typically at or below its Kₘ value).

Test Compound: PG-116800 is serially diluted in DMSO and then further diluted in assay

buffer to achieve a range of final assay concentrations.

Assay Procedure (96-well plate format):

To each well of a black microplate, add the activated MMP enzyme diluted in assay buffer.

Add the test compound (PG-116800) dilutions or vehicle control (DMSO in assay buffer).

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled

temperature (e.g., 37°C).

Initiate the reaction by adding the fluorogenic substrate working solution to all wells.
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Data Acquisition:

Immediately begin monitoring the increase in fluorescence intensity using a fluorescence

microplate reader at the appropriate excitation/emission wavelengths for the chosen

substrate.

Readings are taken kinetically (e.g., every 5 minutes for 30-60 minutes).

Data Analysis:

The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence vs.

time plot for each concentration of the inhibitor.

The percent inhibition is calculated relative to the vehicle control.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is determined by fitting the percent inhibition versus inhibitor concentration data to a four-

parameter logistic equation.

Clinical Trial Protocol (Osteoarthritis Efficacy and Safety
Study)
This section summarizes the methodology of the 12-month clinical trial investigating PG-

116800 in patients with knee osteoarthritis.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-response study.

Patient Population: 401 patients (40 to 80 years of age) with mild to moderate primary

osteoarthritis of the knee.

Treatment Arms: Patients were randomized to one of five oral treatment groups, taken twice

daily for 12 months:

Placebo

PG-116800 (25 mg)
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PG-116800 (50 mg)

PG-116800 (100 mg)

PG-116800 (200 mg)

Primary Efficacy Endpoints:

Structural Progression: Change in minimum joint space width in the affected knee,

measured by microfocal radiography.

Symptomatic Improvement: Change in pain, stiffness, and function as measured by the

Western Ontario and McMaster Universities (WOMAC) osteoarthritis index.

Safety Monitoring: Continuous monitoring for adverse events, with particular attention to

musculoskeletal signs and symptoms. An Independent Data Monitoring Committee (IDMC)

reviewed unblinded data quarterly.[2]

Workflow Diagram:
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Workflow of the PG-116800 Osteoarthritis Clinical Trial

Summary of Clinical Findings and Conclusion
Despite a strong preclinical rationale, PG-116800 failed to demonstrate clinical benefit in Phase

II trials.

Osteoarthritis: After 12 months of treatment, there was no statistically significant difference

between any PG-116800 dose group and placebo in slowing the progression of joint space

narrowing or improving WOMAC scores.[2] Furthermore, treatment was associated with a

dose-dependent increase in musculoskeletal adverse events, including arthralgia, joint
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stiffness, and hand fibrosis.[2] The 200 mg dose was discontinued early due to these safety

concerns.[2]

Myocardial Infarction (PREMIER Trial): In patients following a myocardial infarction, 90 days

of treatment with PG-116800 did not reduce left ventricular remodeling or improve clinical

outcomes compared to placebo.[1][8]

In conclusion, the clinical development of PG-116800 was terminated. The unfavorable risk-

benefit profile highlights the challenges of translating preclinical efficacy of MMP inhibitors into

clinical success, underscoring the complexities of MMP biology and the difficulty in achieving a

therapeutic window without dose-limiting side effects.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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